molecular formula C11H11ClO4 B2384215 Ethyl 2-(4-chloro-2-formylphenoxy)acetate CAS No. 17798-46-8

Ethyl 2-(4-chloro-2-formylphenoxy)acetate

Cat. No.: B2384215
CAS No.: 17798-46-8
M. Wt: 242.66
InChI Key: VDMSVBFVAZDXRK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-2-formylphenoxy)acetate is a chemical compound with the molecular formula C11H11ClO4 and a molecular weight of 242.66 g/mol. This compound is primarily used in scientific research and has diverse applications due to its unique properties.

Scientific Research Applications

Ethyl 2-(4-chloro-2-formylphenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of herbicidal ionic liquids and specialty chemicals such as dyes, pigments, and fluorescent materials.

    Biology: Employed in the synthesis of bioactive compounds for studying biological pathways and mechanisms.

    Medicine: Utilized in the development of pharmaceutical intermediates and potential therapeutic agents.

    Industry: Applied in the production of specialty chemicals with enhanced properties for various industrial applications.

Safety and Hazards

Ethyl (4-chloro-2-formylphenoxy)acetate should be handled with care. It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-chloro-2-formylphenoxy)acetate can be synthesized through various synthetic routes. One common method involves the reaction of 4-chloro-2-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of ethyl (4-chloro-2-formylphenoxy)acetate often involves continuous synthesis methods to enhance yield and purity. For example, a method for continuously synthesizing ethyl 4-chloroacetoacetates involves the reaction of diketene with chlorine gas in a falling film reactor, followed by esterification with ethanol . This method improves reaction selectivity and reduces energy consumption .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-2-formylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 4-chloro-2-formylphenoxyacetic acid.

    Reduction: Ethyl (4-chloro-2-hydroxyphenoxy)acetate.

    Substitution: Ethyl (4-amino-2-formylphenoxy)acetate.

Mechanism of Action

The mechanism of action of ethyl (4-chloro-2-formylphenoxy)acetate involves its interaction with specific molecular targets and pathways. For example, in the synthesis of herbicidal ionic liquids, the compound acts as a building block that interacts with other molecules to form active ionic liquids with herbicidal properties . The exact molecular targets and pathways depend on the specific application and the compounds it interacts with .

Comparison with Similar Compounds

Ethyl 2-(4-chloro-2-formylphenoxy)acetate can be compared with similar compounds such as:

    Ethyl (2-formylphenoxy)acetate: Similar structure but lacks the chloro substituent, which affects its reactivity and applications.

    Ethyl (4-chloro-2-methylphenoxy)acetate: Contains a methyl group instead of a formyl group, leading to different chemical properties and uses.

This compound is unique due to its combination of a chloro and formyl group, which provides specific reactivity and versatility in various applications.

Properties

IUPAC Name

ethyl 2-(4-chloro-2-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-2-15-11(14)7-16-10-4-3-9(12)5-8(10)6-13/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMSVBFVAZDXRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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